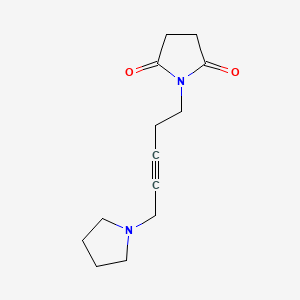
N-(5-Pyrrolidinopent-3-ynyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Pyrrolidinopent-3-ynyl)succinimide, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism Studies
One of the primary applications of N-(5-Pyrrolidinopent-3-ynyl)succinimide is in metabolic studies. Research has demonstrated that this compound undergoes enzymatic oxidation, particularly alpha to the acetylenic group, which is crucial for understanding its metabolic pathways.
Key Findings:
- Oxidation Products : The enzymatic oxidation of this compound by rat liver preparations resulted in the formation of N-(5-pyrrolidino-2-hydroxypent-3-ynyl)succinimide, identified through mass spectral analysis . This indicates the compound's interaction with cytochrome P-450 enzymes, suggesting a complex metabolic profile.
- Induction Effects : Substantial amounts of the metabolite were obtained from phenobarbital-treated rats, highlighting the role of enzyme induction in its metabolism . This finding is significant for understanding drug interactions and potential toxicity.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.
In Vitro Studies:
Research has shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 12.5 |
| HCT-116 (Colon Cancer) | 10.0 |
These results suggest that this compound could serve as a lead compound for developing new anticancer agents .
Mechanisms of Action:
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Flow cytometry analyses have indicated that treatment with this compound increases the percentage of apoptotic cells significantly compared to control groups.
- Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells .
Case Studies
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
-
Study on Tumor Growth Inhibition :
- In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls.
- Anti-inflammatory Effects :
化学反応の分析
Primary Metabolic Pathways
N-(5-Pyrrolidinopent-3-ynyl)succinimide is metabolized via four major pathways in rat liver microsomes :
| Metabolite | Reaction Type | Key Structural Change | Enzymatic System |
|---|---|---|---|
| A (α-Hydroxy-succinimide derivative) | Succinimide hydroxylation | Hydroxylation at the succinimide ring | Cytochrome P-450, NADPH-dependent |
| B (Lactam derivative) | Pyrrolidine oxidation | Oxidation of pyrrolidine to 2-oxopyrrolidino | Cytochrome P-450, phenobarbital-inducible |
| C (Propynylic hydroxylation product) | α-Acetylenic hydroxylation | Hydroxylation at the propargyl carbon adjacent to the triple bond | Inducible cytochrome P-450 |
| E (N-Oxide derivative) | N-Oxidation | Oxidation of the pyrrolidine nitrogen to N-oxide | Cytochrome P-450, NADPH-dependent |
Key Observations :
-
Metabolites A , B , and C are formed via hydroxylation or oxidation at different positions, while E involves N-oxidation .
-
Phenobarbital pretreatment enhances the formation of metabolite C by ~300%, indicating enzyme induction .
Enzymatic and Kinetic Data
Kinetic parameters and inhibitor responses highlight mechanistic differences between pathways :
Table 1: Kinetic Parameters for Metabolite Formation
| Metabolite | Km (M) | Vmax (nmol/min/mg protein) | pH Optimum |
|---|---|---|---|
| A | 3.7 × 10⁻⁵ | 0.18 | 7.0 |
| B | 1.1 × 10⁻³ | 0.20 | 6.4–7.7 |
| C | 1.7 × 10⁻³ | 0.19 | 6.4–7.7 |
Inhibitor Effects :
-
Carbon monoxide (CO) and SKF 525A inhibit all pathways, confirming cytochrome P-450 involvement .
-
Metabolite C formation is most sensitive to phenobarbital induction, with a 10-fold increase in activity .
α-Acetylenic Hydroxylation (Metabolite C)
-
Mechanism : Hydroxylation occurs at the propargyl carbon adjacent to the triple bond, forming N-(5-pyrrolidino-2-hydroxypent-3-ynyl)succinimide .
-
Isotopic Labeling : Deuterium substitution at the propargyl position reduced metabolite yield, confirming the reaction site .
-
Inducibility : Phenobarbital pretreatment increases metabolite C production by enhancing cytochrome P-450 expression .
Lactam Formation (Metabolite B)
-
Pathway : Oxidation of the pyrrolidine ring nitrogen leads to lactam formation (2-oxopyrrolidino) .
-
pH Sensitivity : Activity increases linearly with pH (6.4–7.7), suggesting deprotonation aids substrate binding .
Comparative Analysis of Metabolic Efficiency
| Parameter | Metabolite A | Metabolite B | Metabolite C |
|---|---|---|---|
| Catalytic Efficiency (Vmax/Km) | 4.86 × 10³ | 0.18 × 10³ | 0.11 × 10³ |
| Phenobarbital Response | No enhancement | Moderate enhancement | Significant enhancement |
Synthetic and Analytical Validation
特性
CAS番号 |
29573-76-0 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
1-(5-pyrrolidin-1-ylpent-3-ynyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H18N2O2/c16-12-6-7-13(17)15(12)11-3-1-2-8-14-9-4-5-10-14/h3-11H2 |
InChIキー |
NXAFJDDDPHVQDC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCCN2C(=O)CCC2=O |
正規SMILES |
C1CCN(C1)CC#CCCN2C(=O)CCC2=O |
Key on ui other cas no. |
29573-76-0 |
同義語 |
BL 14 BL 14, citrate salt BL 14, citrate salt (1:1) BL-14 N-(5-pyrrolidinopent-3-ynyl)succinimide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















